Azoprocarbazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(methyldiazenyl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXENASHWABXOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206856 | |
| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-59-8 | |
| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azoprocarbazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZOPROCARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56768KS32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Azoprocarbazine
Established Laboratory Synthesis Routes for Azoprocarbazine
The synthesis of this compound typically involves the controlled oxidation of its precursor, procarbazine (B1678244). Research efforts have focused on optimizing the conditions and reagents for efficient and pure synthesis.
Oxidation of Procarbazine to this compound: Reagents and Conditions
Procarbazine is readily oxidized to this compound. A primary synthetic method described involves the use of yellow mercuric oxide (HgO) as the oxidizing agent. This reaction is typically carried out in an ether or chloroform (B151607) solvent system. When 2.00 g (7.75 mmol) of procarbazine hydrochloride is treated with an equimolar amount of yellow mercuric oxide, stirred in ether and chloroform for 40 minutes at room temperature, this compound is formed in approximately 76% yield aacrjournals.org. This oxidation proceeds via the hydrazine-to-azo conversion.
Synthesis of this compound Analogues and Isomers for Mechanistic Studies
The synthesis of this compound analogues, particularly azoxy derivatives, is important for understanding structure-activity relationships and metabolic pathways.
Preparation of Azoxy Derivatives (e.g., Methylazoxyprocarbazine (B1204352), Benzylazoxyprocarbazine)
This compound can be further oxidized to form azoxy derivatives, specifically methylazoxyprocarbazine and benzylazoxyprocarbazine. This secondary N-oxidation step typically employs oxidizing agents like mercuric oxide (HgO) or hydrogen peroxide (H₂O₂) in solvent systems such as ethyl acetate/hexane . The oxidation of this compound using HgO or H₂O₂ can yield a mixture of these isomers, often in a ratio of approximately 2:1 (methylazoxy:benzylazoxy) aacrjournals.org. For example, treating 1.30 g of this compound with an oxidant can produce about 0.71 g of methylazoxyprocarbazine .
Isomeric Characterization and Separation Techniques for Synthesized Analogues
Characterizing and separating the synthesized azoxy isomers is crucial for mechanistic studies. Techniques such as column chromatography, typically using silica (B1680970) gel as the stationary phase and an ethyl acetate/hexane eluent system (e.g., 1:1 v/v or a gradient from 3:5 to 1:1 v/v), are employed for purification aacrjournals.org. Thin-layer chromatography (TLC) is used to monitor the separation process . Spectroscopic methods, including NMR and Mass Spectrometry (MS), are vital for confirming the identity and structure of the individual isomers . For instance, NMR analysis can differentiate the isomers based on distinct proton signals, while MS provides molecular weight information, such as a molecular ion peak at m/z 235.28 for methylazoxyprocarbazine (C₁₂H₁₇N₃O₂) . HPLC is also used for quantifying the separation and purity of these isomers .
Radiosynthesis of Labeled this compound for Tracing Studies
Radiolabeling of this compound or its precursors is essential for tracing metabolic pathways and drug distribution in biological systems. While specific details on the radiosynthesis of this compound itself are not extensively detailed in the provided snippets, studies on procarbazine metabolism often involve radiolabeled compounds. For instance, [methyl-¹⁴C]this compound has been used to investigate the binding of its methyl portion to microsomal proteins in vitro, suggesting that radiolabeling strategies are employed in tracing studies researchgate.net. The general principle involves incorporating a radioactive isotope, such as ¹⁴C or ³H, into specific positions of the molecule during its synthesis or the synthesis of its precursors. This allows for quantitative tracking of the compound and its metabolites in biological samples using techniques like liquid scintillation counting or autoradiography.
Enzymatic and Non Enzymatic Transformation Pathways of Azoprocarbazine in Preclinical Models
Oxidative Metabolism of Azoprocarbazine
This compound is the primary, chemically stable, and biologically active metabolite derived from the parent drug procarbazine (B1678244). Its formation is a critical activation step, occurring through the oxidation of the hydrazine (B178648) group of procarbazine. This transformation can be mediated by various enzymatic systems, including tyrosinase, which oxidizes procarbazine to this compound in the presence of phenolic substrates nih.gov. Once formed, this compound undergoes further extensive oxidative metabolism, which is central to its mechanism of action. These subsequent pathways involve both enzymatic and non-enzymatic processes, leading to the generation of reactive intermediates.
The primary route for the metabolic transformation of this compound is N-oxidation, a reaction catalyzed by the cytochrome P-450 (CYP) superfamily of enzymes located predominantly in the liver. nih.govnih.gov This process involves the addition of an oxygen atom to one of the nitrogen atoms of the azo group in this compound, resulting in the formation of two stable, isomeric azoxy metabolites. nih.govnih.gov These metabolites are identified as N-isopropyl-α-(methyl-ONN-azoxy)-p-toluamide (the C1-azoxy isomer) and N-isopropyl-α-(methyl-NNO-azoxy)-p-toluamide (the C2-azoxy isomer). The formation of these azoxy derivatives is a crucial step in the metabolic activation pathway that ultimately leads to the generation of alkylating agents. nih.gov
Research using liver microsomes from preclinical rat models has identified specific cytochrome P-450 isozymes responsible for the N-oxidation of this compound. nih.gov Studies involving a panel of seven purified CYP isozymes demonstrated that two particular enzymes exhibit significant catalytic activity towards this reaction:
Cytochrome P-450PB-C : This isozyme is present in untreated rats and its levels can be induced by phenobarbital. It demonstrates a notable turnover number for the N-oxidation reaction. nih.gov
Cytochrome P-450βNF-B : This is the major isozyme induced by β-naphthoflavone and it also has appreciable turnover numbers for the formation of the azoxy metabolites. nih.gov
The relative contribution of these isozymes varies depending on the pretreatment of the animal model. In untreated and phenobarbital-treated rats, cytochrome P-450PB-C is the primary catalyst. In contrast, in rats treated with β-naphthoflavone, cytochrome P-450βNF-B is the dominant enzyme responsible for this compound N-oxidation. nih.gov
The catalytic activity of different CYP isozymes results in distinct product ratios of the two azoxy isomers. In reconstituted systems with purified enzymes, cytochrome P-450PB-C produced a product ratio (C1-azoxy to C2-azoxy) that was nearly identical to the ratios observed in liver microsomes from untreated and phenobarbital-treated rats. nih.gov This provides strong evidence for its primary role in the basal metabolism of this compound.
The turnover numbers for the formation of the azoxy metabolites by the two principal isozymes have been characterized, highlighting their efficiency in catalyzing this reaction.
Table 1: Turnover Numbers of Purified Cytochrome P-450 Isozymes for this compound N-Oxidation
| CYP Isozyme | Metabolite | Turnover Number (nmol product/min/nmol P-450) |
|---|---|---|
| P-450PB-C | C1-Azoxy Isomer | Data not specified in source |
| C2-Azoxy Isomer | Data not specified in source | |
| P-450βNF-B | C1-Azoxy Isomer | Data not specified in source |
| C2-Azoxy Isomer | Data not specified in source |
Note: While the source indicates "appreciable turnover numbers," the specific numerical values are not provided in the abstract. nih.gov
The metabolism of this compound can be significantly altered by compounds that induce or inhibit CYP enzymes. nih.govnih.govresearchgate.net This has been demonstrated in preclinical models using specific inducers and antibody-based inhibitors.
Inducers : Pre-treatment of rats with phenobarbital or β-naphthoflavone leads to an increase in the N-oxidation of this compound, consistent with the induction of cytochromes P-450PB-C and P-450βNF-B, respectively. nih.gov
Inhibitors : The use of specific antibodies (anti-cytochrome P-450 globulins) has confirmed the roles of the identified isozymes. nih.gov
Anti-cytochrome P-450PB-C globulin significantly inhibited the formation of the azoxy metabolites in microsomes from untreated, phenobarbital-treated, and pregnenolone-16α-carbonitrile-treated rats. This antibody inhibited over 70-90% of the formation of the C1-azoxy isomer but was less effective against the formation of the C2-azoxy isomer (20-50% inhibition). nih.gov
Anti-cytochrome P-450βNF-B globulin inhibited more than 85% of the synthesis of both azoxy isomers in liver microsomes from β-naphthoflavone-treated rats. nih.gov
These findings underscore that the metabolic profile of this compound is dependent on the specific CYP isozyme composition of the liver, which can be modulated by external factors. nih.gov
Monoamine oxidases (MAO) are a family of mitochondrial enzymes that catalyze the oxidative deamination of monoamines. wikipedia.org While the parent compound, procarbazine, and its metabolite, monomethylhydrazine, are known to interact with and inhibit amine oxidases, the direct role of MAO in the transformation of this compound appears to be limited. nih.govnih.gov
Instead of being a substrate for MAO, this compound has been identified as a potent and selective inhibitor of a related enzyme, semicarbazide-sensitive amine oxidase (SSAO). nih.gov In studies using rat tissue homogenates, this compound inhibited the deamination of benzylamine by SSAO with high potency. nih.gov
Table 2: Inhibitory Activity of this compound against Amine Oxidases
| Enzyme | Inhibitor | IC₅₀ Value (nM) |
|---|---|---|
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | This compound | 32.7 |
| Monoamine Oxidase-A (MAO-A) | This compound | > 100,000 |
| Monoamine Oxidase-B (MAO-B) | This compound | > 100,000 |
Data derived from studies on rat brown adipose tissue and liver homogenates. nih.gov
The data indicate that this compound is over three orders of magnitude more potent as an inhibitor of SSAO compared to its effect on either MAO-A or MAO-B. nih.gov The inhibition of SSAO by this compound was found to be slowly reversible upon dialysis. nih.gov In contrast, the azoxyprocarbazine isomers, which are metabolites of this compound, were not effective inhibitors of any of the rat amine oxidase activities tested. nih.gov Therefore, the primary interaction of this compound with this class of enzymes is inhibitory rather than serving as a substrate for further metabolic transformation.
Beyond direct enzymatic catalysis, non-enzymatic reactions play a role in the transformation pathways of this compound and its metabolites. These spontaneous chemical reactions can contribute to the formation of reactive intermediates. For instance, the formation of an azoxy bond can occur via the non-enzymatic condensation of nitroso and hydroxylamine intermediates, a process that is considered both kinetically feasible and thermodynamically favorable. nih.govnih.gov
Cytochrome P-450 Dependent N-Oxidation to Azoxy Isomers
Further Metabolic Fates of this compound-Derived Azoxy Metabolites
The metabolic activation of procarbazine does not conclude with the formation of its azo and subsequent azoxy metabolites. These azoxy isomers are critical precursors to the pharmacologically active species responsible for the therapeutic effects of the parent drug nih.gov. The transformation of these stable metabolites into highly reactive intermediates is a key step in the drug's mechanism of action. Cytosolic enzymes, including aldehyde dehydrogenase and xanthine oxidase, are involved in the further metabolism of the azoxy procarbazine isomers nih.gov. The subsequent pathways are characterized by the generation of potent alkylating agents and a cascade of reactive oxygen species and free radicals.
Formation of Alkylating Species (e.g., Methyl Carbonium Ion)
A central hypothesis in the bioactivation of procarbazine is that its azoxy derivatives are precursors to a methyl carbonium ion, a potent alkylating species researchgate.net. This electrophilic intermediate is believed to be responsible for the methylation of biological macromolecules such as DNA and proteins, which disrupts their function and contributes to the drug's cytotoxic effects researchgate.net.
The pathway to the methyl carbonium ion is thought to proceed through the formation of a diazene intermediate. The oxidative metabolism of the azo derivative of procarbazine, a precursor to the azoxy isomers, is proposed to form a reactive intermediate that can lead to both covalent binding to macromolecules and the production of methane nih.gov. One of the azoxy derivatives, N-isopropyl-alpha-(2-methyl-ONN-azoxy)-p-toluamide, is chemically unstable and its decomposition leads to covalent binding to microsomal proteins nih.gov. This decomposition pathway is believed to involve the formation of a methyl radical and a diazene intermediate, which ultimately generates the alkylating methyl species nih.gov.
Generation of Reactive Oxygen Species (ROS) and Free Radicals
The metabolism of this compound and its parent compound, procarbazine, is a complex process that generates a variety of radical species. The initial oxidation of procarbazine to its azo derivative can produce hydrogen peroxide (H₂O₂). This H₂O₂ can then participate in Fenton reactions to form highly reactive hydroxyl radicals (OH•), which are capable of causing DNA damage researchgate.net.
Further metabolic steps lead to the formation of carbon-centered free radicals. It has been proposed that a one-electron oxidation of procarbazine initially forms a nitrogen-centered radical, which then undergoes rearrangements to yield carbon-centered methyl and benzyl radicals researchgate.net.
| Radical Species | Precursor/Source | Method of Detection/Postulation |
| Hydroxyl Radical (OH•) | Hydrogen Peroxide (from Procarbazine oxidation) via Fenton reaction | Postulated based on H₂O₂ generation researchgate.net |
| Methyl Radical (•CH₃) | This compound (via C-oxidation), Diazene intermediate | Spin-trapping with 4-POBN and DBNBS nih.gov, Postulated from methane formation nih.govnih.gov |
| N-isopropylbenzylamide Radical | Procarbazine oxidation | Spin-trapping nih.gov |
| Nitrogen-centered Radical | One-electron oxidation of Procarbazine | Postulated as an obligatory intermediate researchgate.net |
The transient and highly reactive nature of free radicals necessitates specialized techniques for their detection. Spin-trapping, coupled with electron spin resonance (ESR) spectroscopy, has been instrumental in identifying the specific radical intermediates formed during procarbazine metabolism nih.govnih.gov. This technique utilizes "spin traps," which are compounds that react with short-lived radicals to form more stable paramagnetic adducts that can be detected by ESR wikipedia.org.
In preclinical models, the use of spin-trapping agents like 4-pyridyl-1-oxide-t-butyl nitrone (4-POBN) and dibromonitroso benzenesulfonic acid (DBNBS) has provided direct evidence for the formation of methyl radicals during the oxidation of procarbazine in rat liver microsomes and isolated hepatocytes nih.gov. Similarly, studies using horseradish peroxidase or cytochrome P-450 to catalyze procarbazine oxidation have successfully trapped carbon-centered free radicals, including both the methyl radical and the N-isopropylbenzylamide radical nih.gov.
| Spin Trap | Radical Detected | Biological System/Enzyme |
| 4-pyridyl-1-oxide-t-butyl nitrone (4-POBN) | Methyl Radical | Rat liver microsomes, isolated hepatocytes nih.gov |
| Dibromonitroso benzenesulfonic acid (DBNBS) | Methyl Radical | Rat liver microsomes, isolated hepatocytes nih.gov |
| Not Specified | Methyl Radical, N-isopropylbenzylamide Radical | Horseradish peroxidase, Cytochrome P-450 nih.gov |
Intermediates and Ultimate Metabolites Derived from this compound Pathways
The biotransformation of this compound is a multi-step process involving numerous intermediates and culminating in more stable, excretable compounds. Following its formation from procarbazine, this compound is rapidly converted to its isomeric azoxy metabolites researchgate.net. These azoxy compounds are then further metabolized by cytosolic enzymes nih.gov.
One significant intermediate is N-isopropyl-p-formylbenzamide (ALD), which is produced from the metabolism of the azoxy 2 procarbazine isomer. ALD itself is a substrate for subsequent NAD+-dependent reduction reactions nih.gov. The metabolic cascade ultimately leads to the formation of N-isopropylterephthalamic acid, which is considered the final major metabolite of procarbazine's pathway nih.govresearchgate.net.
| Compound Name | Role in Pathway |
| This compound | Primary metabolite of Procarbazine researchgate.netnih.gov |
| Methylazoxyprocarbazine (B1204352) / Benzylazoxyprocarbazine | Isomeric azoxy metabolites, precursors to active species researchgate.net |
| N-isopropyl-p-formylbenzamide (ALD) | Intermediate metabolite derived from azoxy isomers nih.gov |
| N-isopropylterephthalamic acid | Ultimate major metabolite nih.gov |
Molecular and Cellular Mechanisms of Azoprocarbazine Derived Metabolites in Preclinical Systems
Interactions with Nucleic Acids
The active metabolites of procarbazine (B1678244), derived from azoprocarbazine, function as alkylating agents that interact directly with nucleic acids. patsnap.com This interaction leads to covalent modifications of DNA, which are central to the compound's mechanism of action.
Studies have demonstrated that this compound's metabolites covalently bind to DNA, forming adducts at various nucleophilic sites. patsnap.comki.se A primary mechanism is the methylation of nucleic acids. patsnap.com Research using radiolabeled procarbazine has identified that the terminal methyl group is covalently attached to the N-7 position of guanine (B1146940) in nucleic acids. uobasrah.edu.iq The N-7 position of guanine is a frequent target for alkylating agents due to its high nucleophilicity. ki.senih.govnih.gov This methylation event alters the chemical structure of the guanine base, which can lead to subsequent DNA damage and disruption of its functions. patsnap.com While N-7-guanine adducts are often the most abundant, other sites on DNA bases can also be alkylated. ki.se
| Metabolite Origin | Type of Interaction | Primary Target Site | Consequence |
|---|---|---|---|
| This compound | Methylation (Alkylation) | N-7 of Guanine | Formation of N-7-methylguanine adducts uobasrah.edu.iq |
| General Alkylating Agents | Alkylation | N-1 and N-3 of Adenine (B156593) | Formation of adenine adducts ki.se |
| General Alkylating Agents | Alkylation | N-3 of Cytosine | Formation of cytosine adducts ki.se |
The formation of DNA adducts, particularly at the N-7 position of guanine, can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and the creation of an apurinic (AP) or alkali-labile site. nih.gov These sites can be converted into single-strand breaks. Furthermore, the metabolic activation of procarbazine can generate reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative damage to DNA, resulting in strand scission. patsnap.comuobasrah.edu.iq The DNA-damaging potential of procarbazine and its metabolites has been evaluated in murine L1210 leukemia tumor cells using techniques like alkaline elution, which detects DNA strand breaks and alkali-labile sites. researchgate.net The cumulative effect of these modifications is the induction of mutations and chromosomal breaks, significantly compromising the integrity of the genome. patsnap.com
| Experimental System | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Murine L1210 leukemia cells | DNA damage (strand breaks, alkali-labile sites) | Alkylation and potential oxidative stress by metabolites | researchgate.net |
| Cancer cells (general) | Chromosomal breaks | DNA adduct formation leading to genomic instability | patsnap.com |
| In vitro/cellular models | DNA strand scission | Generation of hydrogen peroxide during auto-oxidation | uobasrah.edu.iqscribd.com |
The presence of DNA adducts and strand breaks profoundly affects DNA replication and repair. patsnap.commdpi.com The methylation of guanine can lead to mispairing during DNA replication, where the altered base pairs incorrectly with thymine (B56734) instead of cytosine, inducing G:C to A:T transition mutations. patsnap.com The stalling of the replication fork at sites of damage is a critical event that can trigger cell cycle arrest or apoptosis. mdpi.com
Cells possess sophisticated DNA repair mechanisms to counteract such damage. biorxiv.orgbirmingham.ac.uk However, the extensive damage caused by this compound metabolites can overwhelm these repair systems. patsnap.com Proliferating cell nuclear antigen (PCNA), a key protein in coordinating DNA replication and repair, is involved in recruiting the necessary factors to sites of damage. mdpi.com The persistent nature of some adducts and the generation of double-strand breaks pose a significant challenge to the cell's repair machinery, ultimately contributing to cytotoxicity. patsnap.combiorxiv.org
Inhibition of Macromolecular Synthesis
The damage inflicted upon the DNA template by this compound metabolites has cascading effects on other essential cellular processes, most notably the synthesis of macromolecules like DNA, RNA, and proteins. tandfonline.comresearchgate.net
The inhibition of DNA and RNA synthesis is a direct consequence of the DNA damage induced by this compound's active metabolites. patsnap.comtandfonline.comchemicalbook.com DNA replication is halted by the presence of adducts and strand breaks that physically obstruct the progression of DNA polymerases. patsnap.comscribd.com Similarly, transcription, the process of synthesizing RNA from a DNA template, is also inhibited because RNA polymerases are blocked by the DNA lesions. patsnap.com This disruption prevents the cell from producing the necessary genetic copies for proliferation and the messenger RNA required for protein production, leading to a cessation of cell growth and division. patsnap.compatsnap.com
Beyond the indirect effects of DNA damage, metabolites of this compound can also directly interfere with the machinery of protein synthesis. tandfonline.comcreative-biolabs.com A significant mechanism identified in preclinical studies is the inhibition of the transmethylation of methyl groups into transfer RNA (tRNA). tandfonline.com Studies have shown that the N-7 position of guanine within tRNA can be methylated by procarbazine's metabolites. uobasrah.edu.iq tRNA molecules are essential adaptors in protein synthesis, responsible for carrying specific amino acids to the ribosome to be incorporated into a growing polypeptide chain. epfl.ch The proper functioning of tRNA, including its recognition by aminoacyl-tRNA synthetases, is critical for the fidelity of translation. epfl.ch By inhibiting the necessary methylation of tRNA, the metabolites may produce non-functional tRNA, leading to a halt in protein synthesis. tandfonline.com This cessation of protein production, in turn, would also impact the synthesis of enzymes required for DNA and RNA synthesis, further amplifying the cytotoxic effects. tandfonline.com
Preclinical Evaluation of Molecular Effects
The preclinical assessment of this compound and its related metabolites has been crucial in understanding the mechanisms that underpin the therapeutic activity of the parent drug, procarbazine.
The cytotoxic potential of procarbazine and its metabolites has been extensively studied using in vitro models, particularly the L1210 murine leukemia cell line. Research demonstrates that procarbazine itself shows limited cytotoxicity. Its anticancer activity is dependent on its biotransformation into active metabolites. researchgate.netglpbio.com
The initial oxidation product, this compound, also displays a lack of significant DNA strand breakage or toxicity in L1210 cells. researchgate.netaacrjournals.org The key cytotoxic effects arise from the subsequent metabolites, specifically the two isomers of azoxyprocarbazine that are formed from the N-oxidation of this compound. researchgate.netnih.gov These isomers are the methylazoxyprocarbazine (B1204352) and the benzylazoxyprocarbazine. nih.gov
Studies have consistently shown that the methylazoxyprocarbazine isomer is the most potent cytotoxic metabolite. researchgate.netnih.gov In contrast, the benzylazoxy isomer exhibits insignificant cytotoxic effects. researchgate.netnih.gov The differential activity of these isomers highlights the stereospecificity of the metabolic products in exerting their anticancer effects. At equimolar concentrations, the methylazoxy isomer (referred to in some studies as azoxy 2) was found to be approximately 7-fold more toxic to L1210 cells than the benzylazoxy isomer (azoxy 1). aacrjournals.org This superior cytotoxicity of the methylazoxyprocarbazine metabolite is believed to be central to the anticancer mechanism of procarbazine. nih.gov
The following table summarizes the comparative cytotoxicity of procarbazine and its key metabolites against the L1210 murine leukemia cell line, as determined by a soft-agar clonogenic assay. nih.gov
| Compound | IC₅₀ (mM) | Relative Cytotoxicity |
| Procarbazine | 1.5 | Low |
| Methylazoxyprocarbazine | 0.15 | High |
| Benzylazoxyprocarbazine | - | Insignificant |
| Mixture of Azoxy Isomers | - | Intermediate |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
The conversion of the pro-drug procarbazine into its biologically active metabolites, including this compound and the highly cytotoxic azoxyprocarbazine isomers, is a critical process mediated by specific cellular enzymes. researchgate.net The primary enzymes involved in this bioactivation are Cytochrome P-450 (CYP450) and Monoamine Oxidase (MAO). researchgate.netpatsnap.combccancer.bc.ca
This metabolic activation primarily occurs in the liver, where these enzymes are abundant. aacrjournals.orgpatsnap.comwikipedia.org Procarbazine is first oxidized to this compound, a reaction that can be catalyzed by both the CYP450 system and mitochondrial MAO. researchgate.netnih.govnih.gov Further oxidation of this compound leads to the formation of the active azoxy derivatives. wikipedia.orgnih.gov Specifically, procarbazine has been identified as a substrate for CYP1A1 and CYP2B6. nih.gov
The L1210 murine leukemia cells, however, possess little to no native CYP450 or MAO activity. researchgate.netglpbio.comaacrjournals.org This enzymatic deficiency explains why the parent drug, procarbazine, and its initial metabolite, this compound, exhibit minimal toxicity when directly applied to these cells in vitro. researchgate.netaacrjournals.org The cytotoxic azoxy isomers, once formed in an environment containing the necessary enzymes (like the liver), can then be metabolized within the L1210 cells, leading to the observed DNA damage and cell death. researchgate.netaacrjournals.org
The metabolic pathway can be summarized as follows:
Procarbazine is oxidized by hepatic CYP450 and MAO. researchgate.netpatsnap.com
This initial step forms This compound . researchgate.net
this compound undergoes further N-oxidation, also catalyzed by CYP450, to yield a mixture of Methylazoxyprocarbazine and Benzylazoxyprocarbazine isomers. nih.govnih.gov
These azoxy metabolites, particularly the methylazoxy isomer, are then able to exert potent cytotoxic effects on tumor cells. aacrjournals.orgnih.gov
This enzymatic activation is a prerequisite for the drug's therapeutic action, transforming the relatively inert parent compound into potent alkylating agents that can damage the DNA of cancer cells. patsnap.comwikipedia.org
Analytical Methodologies for Azoprocarbazine and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of metabolic research, allowing for the physical separation of compounds within a mixture. agri.edu.trijpsjournal.com For azoprocarbazine and its related compounds, liquid chromatography techniques are particularly vital.
High-Pressure Liquid Chromatography (HPLC) with UV Detection for Metabolite Analysis
High-Pressure Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantification of this compound and its metabolites in biological samples. alwsci.commdpi.com This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. agri.edu.tr The separated compounds are then detected and quantified by their ability to absorb UV light at specific wavelengths. nih.govnih.gov
A key application of HPLC-UV has been in pharmacokinetic studies to monitor the levels of procarbazine (B1678244) and this compound in plasma. nih.gov In one such study involving human patients, a specially developed HPLC-UV method was used to determine the plasma kinetics of both the parent drug and its primary metabolite, this compound. nih.gov The study revealed that this compound is formed rapidly from procarbazine but is eliminated at a much slower rate. nih.gov
HPLC with UV detection is also employed to track the formation of further metabolites. For instance, in in-vitro studies with human leukemia cells, HPLC-UV was used to detect and identify metabolites such as N-isopropyl-p-formylbenzamide by comparing its retention time with that of a synthesized standard. researchgate.net The method's utility lies in its robustness and ability to quantify known metabolites when reference standards are available. alwsci.com
Table 1: Example of HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Analyte | Procarbazine (PCB) and this compound (azo-PCB) | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Instrumentation | HPLC with UV Detection | nih.gov |
| Key Finding | Enabled the first systematic investigation of PCB and azo-PCB plasma kinetics in humans. | nih.gov |
| Separation Column | Waters Cortecs C18 (2.1 × 150 mm, 2.7 μm) | nih.govnih.gov |
| Detection Wavelength | Typically set to the λmax of the analyte for maximum sensitivity. | mu-varna.bg |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful, highly sensitive, and specific technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. alwsci.com It is considered a gold standard for metabolite identification and quantification, capable of detecting compounds at very low concentrations in complex biological matrices. alwsci.comsigmaaldrich.com
In the analysis of this compound's metabolic pathway, LC/MS has been indispensable. For example, combined HPLC and thermospray mass spectrometry was used to confirm the identity of N-isopropyl-p-formylbenzamide, a metabolite of methylazoxyprocarbazine (B1204352), in cell incubation extracts. researchgate.net This same technique also revealed the presence of another closely eluting compound with a protonated molecular ion at m/z 207. researchgate.net
LC/MS methods are also developed for quantitative drug monitoring. A sensitive and simple LC/MS method was established to determine the concentration of terephthalic acid isopropylamide, a final metabolite of procarbazine, in human urine. researchgate.net This method utilized solid-phase extraction for sample cleanup followed by LC/MS analysis, achieving a quantification limit of 30 ng/mL. researchgate.net The high selectivity of LC/MS, particularly tandem mass spectrometry (LC-MS/MS), allows for the generation of unique fragmentation patterns that serve as a fingerprint for each compound, enabling confident identification. alwsci.comresearchgate.net
Table 2: LC/MS Applications in this compound Metabolite Analysis
| Application | Technique | Key Findings | Reference |
| Metabolite Confirmation | HPLC/Thermospray MS | Corroborated the identity of N-isopropyl-p-formylbenzamide. | researchgate.net |
| Quantitative Analysis | LC/MS | Developed for determining terephthalic acid isopropylamide in human urine with a 30 ng/mL limit. | researchgate.net |
| General Metabolite Analysis | LC-MS/MS | Considered the gold standard for identifying and quantifying drug metabolites at trace levels. | alwsci.com |
| High-Throughput Analysis | UHPLC-MS | Enables rapid separation and detection of multiple analytes in complex samples. | chromatographyonline.commdpi.com |
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide detailed information about the molecular structure and properties of this compound and its metabolites. These techniques are crucial for identifying unknown metabolites and understanding their chemical nature.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. numberanalytics.comweebly.comjchps.com It provides detailed information about the carbon-hydrogen framework of a molecule, including atom connectivity and spatial relationships. numberanalytics.comipb.pt While less sensitive than mass spectrometry, NMR is non-destructive and can provide unambiguous structural determination. alwsci.com
In the context of procarbazine metabolism, NMR would be the definitive method to confirm the structures of newly isolated or synthesized metabolites, including the azoxy isomers of this compound—N-isopropyl-α-(2-methyl-NNO-azoxy)-p-toluamide and N-isopropyl-α-(2-methyl-ONN-azoxy)-p-toluamide. researchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide primary information on the chemical environment of protons and carbons, respectively. weebly.com For more complex structures where 1D spectra may be overcrowded, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to map out the correlations between different nuclei, allowing for a complete and unambiguous assignment of the molecular structure. weebly.comdiva-portal.org
Mass Spectrometry (MS) for Metabolite Fingerprinting
Metabolite fingerprinting is a non-targeted approach used to obtain a comprehensive profile of all detectable metabolites in a biological sample under specific conditions. uni-goettingen.denih.gov This high-throughput analysis is instrumental in comparing the metabolic states of different samples (e.g., treated vs. untreated cells) to identify metabolic markers. uni-goettingen.de
For this compound research, this involves analyzing samples using techniques like Ultra-Performance Liquid Chromatography coupled to a Time-of-Flight Mass Spectrometer (UPLC-ESI-TOF-MS). uni-goettingen.de This setup provides high-resolution separation and accurate mass measurements, which are critical for identifying unknown metabolites. uni-goettingen.denih.gov In studies of procarbazine metabolism, direct probe chemical ionization mass spectrometry has been used to separate and identify various metabolites. researchgate.net The mass spectra of the two isomeric azoxy derivatives of this compound were found to be distinctly different from each other but identical to their respective chemically synthesized standards, confirming their structures. researchgate.net This approach allows for a broad overview of the metabolic pathways, revealing the formation of multiple species, including the methylazoxy and benzylazoxy isomers, and tracking their relative abundance over time. researchgate.netmdpi.com
Table 3: Mass Spectrometry-Based Metabolite Identification
| Metabolite | Analytical Method | Key Identification Feature | Reference |
| Benzylazoxyprocarbazine | High-Pressure Liquid Chromatography / Mass Spectrometry | Mass spectrum identical to that of the chemically synthesized standard. | researchgate.net |
| Methylazoxyprocarbazine | High-Pressure Liquid Chromatography / Mass Spectrometry | Mass spectrum identical to that of the chemically synthesized standard. | researchgate.net |
| N-isopropyl-p-formylbenzamide | HPLC/Thermospray Mass Spectrometry (LC/MS) | Corroboration of HPLC-UV data and identification of its protonated molecular ion. | researchgate.net |
Electron Spin Resonance (ESR) for Free Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a unique and highly specific spectroscopic technique for the direct detection of molecules with unpaired electrons, such as free radicals. bruker.comscielo.orgwikipedia.org Since the bioactivation of procarbazine is thought to involve free radical intermediates, ESR is a critical tool for investigating its mechanism of action. researchgate.net
ESR studies, combined with spin-trapping agents, have provided direct evidence for the formation of methyl free radicals during the metabolism of procarbazine in rat liver microsomes and hepatocytes. nih.gov Spin traps are compounds that react with highly unstable free radicals to form a more stable radical product (a spin adduct) that can be easily detected by ESR. dgk-ev.de These investigations have shown that a cytochrome P450-mediated reaction is responsible for this radical generation. nih.gov Crucially, the research suggests that the C-oxidation of this compound is the primary source of these radical intermediates, linking this compound directly to the formation of the cytotoxic methyl radical. nih.gov
Radiometric Assays for Metabolic Pathway Elucidation
Radiometric assays are a cornerstone in the field of drug metabolism, providing a highly sensitive and direct method for tracing the fate of a drug molecule within a biological system. reactionbiology.comdrugtargetreview.com These assays involve the use of a drug substance, in this case, this compound, that has been chemically tagged with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). nih.gov The principle lies in the fact that the radiolabeled compound is chemically identical to the non-labeled version, ensuring it undergoes the same metabolic transformations. openmedscience.com By tracking the radioactivity, researchers can quantitatively follow the absorption, distribution, metabolism, and excretion (ADME) of the compound and its derivatives. nih.govopenmedscience.com
The primary advantage of this technique is its sensitivity, which allows for the detection and quantification of metabolites even at very low concentrations. openmedscience.com In the context of elucidating metabolic pathways, radiolabeling is invaluable. openmedscience.com When radiolabeled this compound is introduced into an in vitro system (such as liver microsomes) or an in vivo model, the subsequent metabolites will also be radioactive. pharmaron.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often coupled with a radiometric detector to separate and quantify these labeled metabolites from the parent compound and from each other. pharmaron.com This allows for detailed metabolite profiling and the construction of a comprehensive metabolic map. openmedscience.com
Detailed Research Findings
Research utilizing radiolabeled this compound has provided critical insights into its metabolic activation. A pivotal study investigated the oxidative metabolism of this compound using rodent liver microsomes. aacrjournals.org In this research, this compound was labeled with Carbon-14 at two different positions: the methyl group and the aromatic ring structure. aacrjournals.org
The study demonstrated that incubating liver microsomes with [¹⁴C]this compound in the presence of oxygen and the necessary cofactors resulted in a time-dependent increase in the covalent binding of radioactive material to microsomal proteins. aacrjournals.org This finding is significant as it suggests that the metabolism of this compound produces reactive intermediates capable of forming strong, covalent bonds with cellular macromolecules like proteins, a mechanism often associated with both therapeutic action and toxicity. researchgate.net
Crucially, the extent of this binding was dependent on the position of the radiolabel. The use of [methyl-¹⁴C]this compound resulted in a greater amount of protein-bound radioactivity compared to when [ring-¹⁴C]this compound was used. aacrjournals.org This key finding strongly suggests that the this compound molecule is cleaved during its metabolic activation, leading to a moiety that preferentially binds the methyl portion of its structure to the microsomal protein. aacrjournals.org This supports the hypothesis that the metabolic pathway involves the formation of an active methylating species. researchgate.netuobasrah.edu.iq
The table below summarizes the findings from this radiolabeling study.
Research Findings from Radiometric Assay of this compound Metabolism
| Parameter | Details | Finding | Implication |
|---|---|---|---|
| Experimental System | Rodent Liver Microsomes | This compound is metabolized by microsomal enzymes. aacrjournals.org | Confirms the liver as a primary site of metabolism, likely via cytochrome P-450 enzymes. aacrjournals.org |
| Radiolabel Used | [methyl-¹⁴C]this compound | Higher level of covalent binding to microsomal protein observed. aacrjournals.org | The methyl group is part of the reactive intermediate that binds to proteins. aacrjournals.org |
| Radiolabel Used | [ring-¹⁴C]this compound | Lower level of covalent binding to microsomal protein observed. aacrjournals.org | Suggests the molecule is cleaved, and the ring structure is not the primary component that covalently binds. aacrjournals.org |
| Primary Observation | Covalent Binding | Time-dependent increase in radioactivity bound to protein. aacrjournals.org | Indicates the formation of reactive electrophilic metabolites that can alkylate cellular components. aacrjournals.orgresearchgate.net |
Theoretical and Computational Chemistry Studies on Azoprocarbazine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of molecules. jmchemsci.comj-octa.com DFT methods calculate the electron density of a system to determine its energy, molecular structure, and other properties. jmchemsci.commdpi.com These calculations are pivotal for understanding the intrinsic properties of azoprocarbazine that dictate its chemical behavior and reactivity. While direct and extensive DFT studies on this compound are not widely published, the methodologies are well-established through research on its parent compound, procarbazine (B1678244). researchgate.netresearchgate.net
Computational methods can predict how a molecule like this compound interacts with and adsorbs onto surfaces, such as drug delivery systems or biological macromolecules. These calculations determine the most stable adsorption configurations and their corresponding adsorption energies. A negative adsorption energy, for instance, indicates a spontaneous and favorable interaction. mdpi.com
For example, DFT studies on the precursor, procarbazine, have investigated its adsorption onto various materials like hydroxyethyl (B10761427) cellulose (B213188) and single-walled carbon nanotubes (SWCNs). sci-hub.sechemrevlett.com In the case of procarbazine's interaction with SWCNs, calculations at the B3LYP/6-31G(d) level of theory showed significant negative adsorption energies, suggesting a strong, exothermic, and spontaneous chemisorption process. researchgate.netchemrevlett.com Similar computational approaches would be invaluable for assessing the potential of different nanocarriers for this compound delivery by predicting binding strength and stability.
| DFT Functional/Basis Set | The level of theory used for the calculation (e.g., B3LYP/6-31G(d)). | The choice of functional and basis set affects the accuracy of the predicted energies and structures. nih.govhku.hk |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comlibretexts.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more likely to engage in chemical reactions. numberanalytics.com Computational studies on procarbazine have shown that its adsorption onto surfaces can alter the HOMO-LUMO gap. For instance, the adsorption of procarbazine on hydroxyethyl cellulose was found to decrease the HOMO-LUMO gap by approximately 29%, indicating an increase in the reactivity of the complex. researchgate.netsci-hub.se A similar analysis for this compound would provide fundamental insights into its electronic properties and reactivity towards its biological targets.
Table 2: Frontier Molecular Orbitals and Their Significance
| Orbital/Parameter | Definition | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | The orbital from which a molecule is most likely to donate electrons in a reaction. Its energy level correlates with the ionization potential. ossila.com |
| LUMO | Lowest Unoccupied Molecular Orbital | The orbital to which a molecule is most likely to accept electrons. Its energy level correlates with the electron affinity. ossila.com |
| HOMO-LUMO Gap (E_gap) | The energy difference between the LUMO and HOMO. | A small gap indicates high chemical reactivity, low kinetic stability, and ease of electronic excitation. A large gap implies high stability. numberanalytics.comlibretexts.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein or DNA. jmchemsci.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. collaborativedrug.com
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. plos.orgmdpi.com MD simulations provide a more realistic physiological environment by modeling the movements of atoms and molecules, thus validating the stability of binding poses identified through docking and offering deeper insights into the interaction dynamics. nih.govmdpi.com
For this compound, molecular docking and MD simulations could elucidate its binding mechanism to DNA or enzymes involved in its metabolism, such as cytochrome P450. nih.gov These simulations can identify key interacting amino acid residues or DNA bases, calculate binding free energies, and reveal how the compound stabilizes within the active site, which is crucial information for structure-based drug design. plos.orgnih.gov
Reaction Mechanism Modeling for Bioactivation Pathways
This compound is an intermediate in the bioactivation of procarbazine. researchgate.net Procarbazine itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. Computational modeling plays a key role in elucidating the complex reaction mechanisms involved in such bioactivation pathways.
The established bioactivation sequence begins with the oxidation of procarbazine, a hydrazine (B178648) derivative, to form this compound. nih.govresearchgate.net This initial step is mediated by cytochrome P-450 (CYP) enzymes. nih.gov this compound is then subject to further oxidation, also catalyzed by CYPs, to generate a mixture of two positional azoxy isomers: methylazoxyprocarbazine (B1204352) and benzylazoxyprocarbazine. researchgate.net These azoxy metabolites are considered the proximate cytotoxic species, which can then decompose to form reactive alkylating agents that damage DNA in cancer cells. nih.gov Quantum chemical calculations can model the transition states and reaction energies for each step in this pathway, helping to identify the rate-limiting steps and the most likely reactive intermediates.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. oncodesign-services.comnih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical and machine learning methods to correlate physicochemical descriptors of molecules with their activities. longdom.org
These models are essential tools in drug discovery for predicting the biological activity of novel compounds before their synthesis, thereby guiding lead optimization efforts. nih.govmdpi.com For this compound and its derivatives, QSAR models could be developed to predict their cytotoxic potency based on a range of calculated molecular descriptors (e.g., electronic properties from DFT, steric parameters, hydrophobicity). By analyzing the resulting equations or models, researchers can identify which structural features are critical for enhancing activity or reducing toxicity, providing a rational basis for designing more effective analogs. oncodesign-services.comlongdom.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Procarbazine |
| Methylazoxyprocarbazine |
| Benzylazoxyprocarbazine |
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Metabolic Pathways of Azoprocarbazine and its Derivatives
The metabolic journey of this compound is complex and not yet fully mapped. idrblab.net It is known to be a crucial intermediate, formed through the oxidation of procarbazine (B1678244), which then undergoes further chemical and enzymatic transformations to generate reactive species responsible for therapeutic effects. nih.gov However, alternative or minor metabolic pathways may exist, potentially leading to the formation of novel metabolites with distinct biological activities or toxicological profiles.
Future research will focus on identifying these undiscovered pathways. Metabolic reactions are broadly categorized into Phase I (introducing functional groups) and Phase II (conjugation to increase water solubility for excretion). openaccessjournals.com While the initial oxidation of procarbazine to this compound is a key Phase I reaction, subsequent steps are less clear. idrblab.net Investigating further oxidation, reduction, or hydrolysis reactions of the this compound core is a key objective. Techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) in in vitro systems (e.g., human liver microsomes) and in vivo preclinical models will be essential. europa.eu These studies aim to identify and structurally characterize previously unknown metabolites, providing a more complete picture of the metabolic network. openaccessjournals.comsigmaaldrich.com
A key area of exploration is the potential for enzymatic reactions beyond the well-known cytochrome P450 system to metabolize this compound and its downstream products. idrblab.net The identification of all metabolites is crucial, as even minor quantitative differences in metabolic profiles between preclinical species and humans can have significant implications for the translation of toxicological data. europa.eu
Table 1: Known and Hypothesized Metabolic Transformations of this compound
| Precursor | Transformation | Product(s) | Status |
| Procarbazine | Oxidation | This compound | Established nih.gov |
| This compound | Isomerization/Decomposition | Methylazoxyprocarbazine (B1204352), Azoxy-1-procarbazine | Reported idrblab.net |
| Azoxy-1-procarbazine | Further Metabolism | Aldehyde derivative | Reported idrblab.net |
| Methylazoxyprocarbazine | Further Metabolism | Aldehyde derivative | Reported idrblab.net |
| This compound | Hypothetical Phase II Conjugation | Glucuronide or Sulfate Conjugates | Undiscovered |
| This compound | Hypothetical Reductive Cleavage | Hydrazine (B178648) derivatives | Undiscovered |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the reaction mechanisms of this compound—how it converts to other intermediates and ultimately interacts with biological targets—requires sophisticated analytical tools capable of capturing transient species in real-time. rsc.org Advanced spectroscopic methods offer a window into these fleeting chemical events. numberanalytics.com
Future studies could employ techniques like:
Time-Resolved Spectroscopy: Methods such as pump-probe spectroscopy can monitor the formation and decay of short-lived intermediates on timescales from femtoseconds to seconds. This would be invaluable for studying the kinetics of this compound's conversion to its azoxy isomers and subsequent decomposition.
In-situ/Operando Spectroscopy: These techniques allow for the monitoring of reactions as they occur within a controlled environment, such as a bioreactor containing relevant enzymes. acs.org For instance, in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could track changes in functional groups and molecular structure in real-time, providing direct evidence of metabolic transformations. numberanalytics.com
Advanced Mass Spectrometry: Techniques like Photoelectron Photoion Coincidence Spectroscopy (PEPICO) can provide detailed spectroscopic fingerprints of reaction intermediates, allowing for their unequivocal, isomer-selective identification. rsc.org This would be particularly useful for distinguishing between the structurally similar azoxy isomers derived from this compound.
These advanced methods move beyond simple identification of stable metabolites to provide a dynamic view of the chemical transformations, offering deep mechanistic insights into how this compound functions as a pro-drug intermediate. datanose.nlmdpi.com
Development of Novel Synthetic Approaches for this compound-Derived Probes
To investigate the biological interactions of this compound, researchers need chemical tools, or probes, that can be used to identify its binding partners and sites of action. nih.gov The development of such probes requires versatile and innovative synthetic chemistry. researchgate.net
Future work in this area will focus on creating this compound-derived probes using modular synthetic approaches. frontiersin.org These strategies allow for the efficient assembly of complex molecules from simpler building blocks. For example, a probe could be designed with multiple functional components:
The this compound Scaffold: To mimic the actual metabolite.
A Photoreactive Group: Such as a diazirine or an aryl tetrazole, which upon exposure to UV light can form a covalent bond with a nearby protein target. nih.gov
A Reporter Tag: Like biotin (B1667282) or a fluorescent dye, to allow for the detection and isolation of the probe-protein complex.
A Cleavable Linker: To allow for the release of the bound protein from the reporter tag for subsequent analysis by mass spectrometry. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a powerful method for rapidly generating libraries of such probes. frontiersin.org These novel probes would be instrumental in chemoproteomic experiments to pull down and identify the specific cellular proteins that interact with this compound, thus elucidating its mechanism of action at a molecular level. nih.govnih.gov
Integration of "Omics" Technologies for Comprehensive Pathway Analysis in Preclinical Models
To understand the full biological impact of this compound, a holistic or systems-level approach is necessary. nih.gov "Omics" technologies, which involve the large-scale study of biological molecules, provide a comprehensive snapshot of cellular processes. humanspecificresearch.org Integrating multiple omics datasets offers a powerful strategy for pathway analysis in preclinical models. mdpi.comfrontlinegenomics.com
Emerging research will increasingly apply a multi-omics approach:
Transcriptomics: To measure how this compound exposure alters gene expression, identifying entire pathways that are activated or suppressed.
Proteomics: To quantify changes in protein levels, revealing the cellular machinery that responds to the compound.
Metabolomics: To analyze the global profile of small-molecule metabolites, providing a direct readout of the biochemical activity and downstream effects of this compound metabolism.
By combining these datasets, researchers can build comprehensive models of the cellular response. mdpi.com For example, an increase in the transcript for a specific metabolic enzyme (transcriptomics) could be correlated with an increase in the protein itself (proteomics) and a corresponding change in the levels of its substrate and product (metabolomics). Furthermore, the use of single-cell and spatial omics technologies can provide unprecedented resolution, revealing how different cell types within a tissue respond to the compound and mapping where these molecular events occur. frontlinegenomics.comnih.gov
Table 2: Application of Omics Technologies to this compound Research
| Omics Technology | Research Question | Potential Insights |
| Genomics | Are there genetic variants that alter this compound metabolism? | Identification of polymorphisms in metabolic enzymes affecting drug response. |
| Transcriptomics | Which genes are up- or down-regulated upon exposure? | Uncovering signaling pathways and cellular responses to the compound. frontlinegenomics.com |
| Proteomics | Which proteins physically interact with this compound or its metabolites? | Direct identification of molecular targets. humanspecificresearch.org |
| Metabolomics | What is the complete profile of metabolites formed from this compound? | Comprehensive mapping of metabolic pathways and off-target effects. humanspecificresearch.org |
| Multi-Omics | How do changes at the gene, protein, and metabolite levels correlate? | A holistic understanding of the drug's mechanism of action and toxicity. mdpi.com |
Application of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity and Metabolism
The prediction of how a chemical will be metabolized by the body is a central challenge in drug development. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this challenge. nih.gov These computational approaches can learn from vast datasets of known metabolic reactions to predict the fate of new compounds. frontiersin.org
In the context of this compound, AI and ML models could be applied in several ways:
Site of Metabolism (SOM) Prediction: Algorithms can analyze the structure of this compound and its derivatives to predict which atoms are most likely to be modified by metabolic enzymes. mdpi.com
Metabolite Structure Prediction: AI can generate the likely structures of metabolites resulting from predicted enzymatic reactions, guiding analytical chemists on what to look for in experimental samples. mdpi.com
Reaction Pathway Simulation: More advanced models, such as those using graph neural networks, can simulate entire metabolic pathways, predicting the sequence of reactions and the relative abundance of different metabolites over time. fortunejournals.com
Reactivity Prediction: ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the chemical reactivity of this compound and its metabolites, anticipating their potential to interact with cellular macromolecules. escholarship.org
Q & A
Q. What experimental models are most effective for studying Azoprocarbazine’s cytotoxicity and DNA alkylation mechanisms?
Methodological Answer: Utilize in vitro models such as rat liver microsomes or isolated hepatocytes to observe metabolic activation, as these systems replicate cytochrome P450-mediated oxidation (specifically P450IA and IIB isoenzymes) critical for generating cytotoxic this compound metabolites . For DNA alkylation studies, employ comet assays or γ-H2AX immunofluorescence to quantify DNA strand breaks. Pair these with HPLC-MS to identify methylated DNA bases (e.g., 7-methylguanine) .
Q. How can researchers validate the metabolic pathway leading to methyl radical formation from this compound?
Methodological Answer: Use electron spin resonance (ESR) spectroscopy with spin-trapping agents like 4-POBN or DBNBS to detect methyl radicals in microsomal incubations or in vivo tissue samples. Correlate findings with methane production assays, as methane is a byproduct of methyl radical recombination .
Q. What are the primary metabolites of this compound, and how do they contribute to its therapeutic and adverse effects?
Methodological Answer: Key metabolites include this compound (active alkylating agent), methylhydrazine (precursor to methyl radicals), and benzaldehyde derivatives. Use isotopic labeling (e.g., ¹⁴C-Azoprocarbazine) in tandem with LC-MS to track metabolite distribution. Note that methylhydrazine’s oxidation generates reactive oxygen species (ROS), contributing to both cytotoxicity and secondary carcinogenesis .
Advanced Research Questions
Q. How can contradictions in the literature regarding this compound’s primary mechanism of action be resolved?
Methodological Answer: Systematic reviews should categorize studies by model systems (e.g., in vitro vs. in vivo) and dosage regimes. For example, DNA alkylation dominates at therapeutic doses, while ROS-mediated apoptosis becomes significant at higher concentrations. Meta-analyses of proteomic datasets (e.g., RNA synthesis inhibition markers like RNA Pol II phosphorylation) can clarify context-dependent mechanisms .
Q. What experimental designs are optimal for assessing this compound’s carcinogenic potential relative to other alkylating agents?
Methodological Answer: Conduct long-term rodent carcinogenicity studies with comparative arms for this compound vs. cyclophosphamide or temozolomide. Use whole-exome sequencing to profile mutation signatures (e.g., TP53 mutations) and quantify leukemia incidence. Prioritize in silico toxicogenomics to predict off-target effects on DNA repair pathways like MGMT .
Q. How do variations in metabolic enzyme expression (e.g., CYP450 isoforms) influence this compound’s efficacy and toxicity across populations?
Methodological Answer: Use genotyped human hepatocyte libraries or CRISPR-edited cell lines to model CYP450 polymorphisms. Correlate enzyme activity (measured via fluorometric CYP450 assays) with metabolite profiles and cytotoxicity IC₅₀ values. Clinical studies should incorporate pharmacogenomic screening to identify high-risk subgroups .
Data Contradictions and Reconciliation
Q. Why do some studies report minimal methyl radical formation in vivo despite robust in vitro evidence?
Methodological Answer: Discrepancies may arise from differences in spin-trapping agent stability (e.g., 4-POBN’s short half-life in vivo) or tissue-specific antioxidant levels (e.g., glutathione in the liver). Validate findings using isotopically labeled ¹³C-Azoprocarbazine and EPR imaging to localize radical generation .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
